1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-Butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to scale up the production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted thiazole and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Shares the thiazole and piperidine rings but lacks the butanoyl group.
Benzothiazole Derivatives: Contain a benzene ring fused to a thiazole ring, exhibiting similar biological activities.
Imidazole Derivatives: Similar heterocyclic compounds with nitrogen atoms, used in various medicinal applications
Uniqueness: 1-Butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butanoyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
Molecular Formula |
C13H19N3O2S |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
1-butanoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H19N3O2S/c1-2-3-11(17)16-7-4-10(5-8-16)12(18)15-13-14-6-9-19-13/h6,9-10H,2-5,7-8H2,1H3,(H,14,15,18) |
InChI Key |
BTSWDRWQJWJGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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